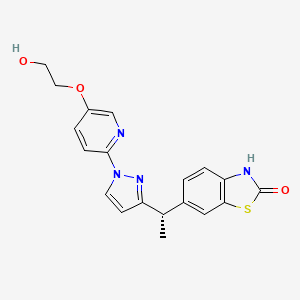

MA-0204

Vue d'ensemble

Description

MA-0204 est un modulateur du récepteur activé par les proliférateurs de peroxysomes δ (PPARδ) hautement sélectif et disponible par voie orale. Il a montré un potentiel en tant que traitement de la dystrophie musculaire de Duchenne (DMD) en raison de sa capacité à améliorer l'oxydation des acides gras dans les cellules musculaires .

Mécanisme D'action

Target of Action

The primary target of MA-0204 is the peroxisome proliferator-activated receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including the oxidation of fatty acids .

Mode of Action

This compound acts as a modulator of PPARδ , binding to the receptor with high affinity . This binding leads to the activation of PPARδ, which in turn influences the transcription of specific genes involved in metabolic processes .

Biochemical Pathways

Upon activation by this compound, PPARδ modulates the expression of genes involved in fatty acid oxidation . This can lead to increased mitochondrial fatty acid oxidation, which is crucial for energy production in cells .

Result of Action

The activation of PPARδ by this compound leads to improved fatty acid oxidation . This can have various cellular effects, including increased energy production and potentially beneficial effects on conditions like Duchene Muscular Dystrophy (DMD), where impaired fatty acid metabolism is a concern .

Méthodes De Préparation

La synthèse de MA-0204 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et ne sont pas divulguées publiquement. Les méthodes de production industrielle impliquent généralement l'optimisation de ces voies de synthèse pour une production à grande échelle tout en garantissant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

MA-0204 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents analogues.

Les réactifs et conditions communs utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l'activation de PPARδ et ses effets sur le métabolisme des acides gras.

Biologie : Les chercheurs utilisent this compound pour étudier ses effets sur les cellules musculaires, en particulier dans le contexte de la dystrophie musculaire de Duchenne.

Médecine : Il a des applications thérapeutiques potentielles pour le traitement des troubles métaboliques et des maladies musculaires.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments ciblant PPARδ pour diverses indications thérapeutiques

Mécanisme d'action

This compound exerce ses effets en activant sélectivement PPARδ. Cette activation conduit à la régulation à la hausse des gènes impliqués dans l'oxydation des acides gras et le métabolisme énergétique. Les cibles moléculaires comprennent les gènes codant des enzymes comme la carnitine palmitoyltransférase 1 (CPT1) et la pyruvate déshydrogénase kinase 4 (PDHK4). Ces voies améliorent la fonction mitochondriale et améliorent le métabolisme des cellules musculaires .

Applications De Recherche Scientifique

MA-0204 has several scientific research applications:

Chemistry: It is used as a tool compound to study the activation of PPARδ and its effects on fatty acid metabolism.

Biology: Researchers use this compound to investigate its effects on muscle cells, particularly in the context of Duchenne Muscular Dystrophy.

Medicine: It has potential therapeutic applications for treating metabolic disorders and muscle diseases.

Industry: This compound is used in the development of new drugs targeting PPARδ for various therapeutic indications

Comparaison Avec Des Composés Similaires

MA-0204 est unique en raison de sa haute sélectivité pour PPARδ par rapport aux autres isoformes de PPAR (PPARα et PPARγ). Les composés similaires comprennent :

GW501516 : Un autre agoniste de PPARδ avec des effets similaires sur le métabolisme des acides gras.

Télmisartan : Un modulateur de PPARδ avec des effets supplémentaires sur PPARγ.

Féno fibrate : Principalement un agoniste de PPARα, mais a également une certaine activité sur PPARδ.

Le caractère unique de this compound réside dans sa haute sélectivité et sa puissance pour PPARδ, ce qui en fait un outil précieux pour étudier le rôle de ce récepteur dans les maladies métaboliques .

Propriétés

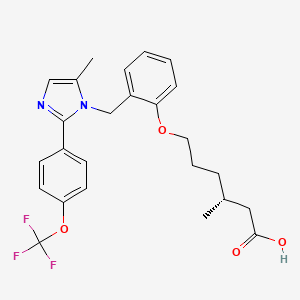

IUPAC Name |

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNMVDMBFKGCCR-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

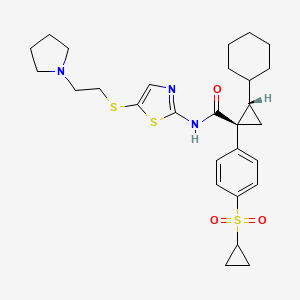

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

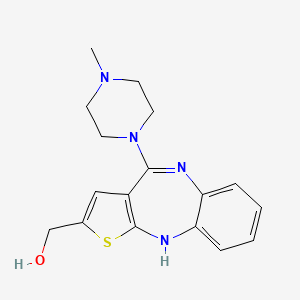

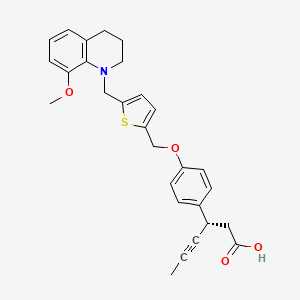

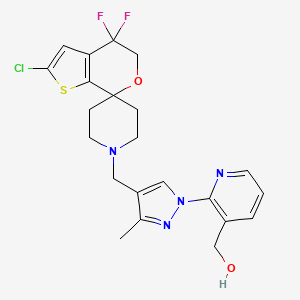

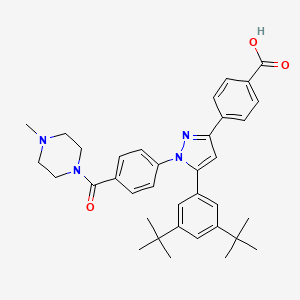

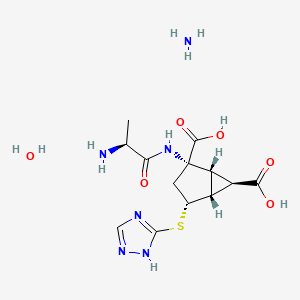

Feasible Synthetic Routes

Q1: How does MA-0204 interact with its target and what are the downstream effects?

A1: this compound is a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) modulator. [] While the exact binding mode is not described in the provided abstract, it's known that PPARδ modulators typically bind to the ligand-binding domain of the receptor. [] Upon binding, this compound alters the expression of PPARδ target genes involved in fatty acid oxidation, leading to improved mitochondrial function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)